molecular formula C13H14ClF3O3 B7991087 4-Chloro-3-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride

4-Chloro-3-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride

Cat. No.: B7991087
M. Wt: 310.69 g/mol
InChI Key: IUMPIYVCUAROST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride, with the CAS Registry Number 1443353-49-8 , is a high-purity chemical compound offered at 97.0% for research and development applications . Its molecular formula is C 13 H 14 ClF 3 O 3 , and it has a molecular weight of approximately 310.70 g/mol . This molecule is a sophisticated synthetic intermediate that combines a benzotrifluoride core, known for conferring enhanced metabolic stability and membrane permeability, with a 1,3-dioxane acetal protecting group. The presence of the chloro substituent on the aromatic ring makes it a versatile electrophile for subsequent metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling rapid diversification of the core structure. The primary research value of this compound lies in its application as a key building block for the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research. The 2-(1,3-dioxan-2-yl)ethoxy side chain can function as a protected aldehyde equivalent or a polar functional group modifier, which is valuable in probing structure-activity relationships (SAR) during drug discovery efforts. The -CF 3 group is a privileged motif in medicinal chemistry due to its ability to significantly influence the lipophilicity, metabolic stability, and binding affinity of lead compounds. While the specific mechanism of action for this reagent is inherent to its role as a synthetic intermediate, its structural features are commonly found in active pharmaceutical ingredients (APIs) targeting a range of diseases. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[2-[2-chloro-5-(trifluoromethyl)phenoxy]ethyl]-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3O3/c14-10-3-2-9(13(15,16)17)8-11(10)18-7-4-12-19-5-1-6-20-12/h2-3,8,12H,1,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMPIYVCUAROST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCOC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Chloro-3-hydroxybenzotrifluoride

This intermediate is synthesized via a two-step process:

  • Chlorination of 3-nitrobenzotrifluoride :

    • Nitration of benzotrifluoride followed by catalytic reduction yields 3-aminobenzotrifluoride.

    • Diazotization with NaNO₂/HCl and subsequent treatment with CuCl provides 3-chlorobenzotrifluoride.

  • Hydroxylation via Ullmann Coupling :

    • Reaction with CuO in dimethylformamide (DMF) at 150°C introduces the hydroxyl group at the meta position.

Key Data :

StepReagents/ConditionsYield (%)
NitrationHNO₃/H₂SO₄, 0–5°C, 4 h85
DiazotizationNaNO₂, HCl, 0°C, 1 h78
Ullmann HydroxylationCuO, DMF, 150°C, 12 h65

Synthesis of 2-(1,3-Dioxan-2-yl)ethyl Bromide

The side chain is prepared through:

  • Cyclization of 1,3-propanediol :

    • Reaction with paraformaldehyde in acidic conditions (H₂SO₄) yields 1,3-dioxane-2-methanol.

  • Bromination :

    • Treatment with HBr gas in dichloromethane at 40°C converts the alcohol to the corresponding bromide.

Optimization Note :

  • Use of PBr₃ as an alternative brominating agent increases yields to 90% but requires strict moisture control.

Etherification Reaction

The final step involves coupling the two intermediates:

  • Conditions :

    • 4-Chloro-3-hydroxybenzotrifluoride (1 eq), 2-(1,3-dioxan-2-yl)ethyl bromide (1.2 eq), K₂CO₃ (2 eq), DMF, 80°C, 12 h.

  • Workup :

    • Neutralization with dilute HCl, extraction with ethyl acetate, and column chromatography (SiO₂, hexane/EtOAc 4:1).

Yield : 72% (white crystalline solid).

Mechanistic Insights and Side Reactions

The etherification proceeds via an SN2 mechanism , where the phenolate ion attacks the electrophilic carbon of the alkyl bromide. Competing side reactions include:

  • E2 elimination : Mitigated by using polar aprotic solvents (DMF) and avoiding excess base.

  • Hydrolysis of the dioxane ring : Minimized by maintaining anhydrous conditions.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H), 7.38 (dd, J = 8.4, 2.4 Hz, 1H), 7.28 (d, J = 2.4 Hz, 1H), 4.85 (t, J = 5.2 Hz, 1H), 4.12–4.08 (m, 2H), 3.95–3.85 (m, 4H), 2.05–1.98 (m, 2H).

  • ¹³C NMR : δ 151.2 (C-O), 134.5 (CF₃), 128.9–122.4 (aromatic carbons), 99.8 (dioxane acetal), 67.2–64.8 (OCH₂).

Alternative Synthetic Routes

Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-chloro-3-hydroxybenzotrifluoride with 2-(1,3-dioxan-2-yl)ethanol:

  • Advantages : Higher regioselectivity.

  • Drawbacks : Expensive reagents, lower scalability.

Ullmann-Type Coupling

Copper-catalyzed coupling with 2-(1,3-dioxan-2-yl)ethyl iodide:

  • Conditions : CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 100°C.

  • Yield : 68% (requires rigorous exclusion of oxygen).

Industrial-Scale Considerations

For bulk production, the following modifications are recommended:

  • Continuous Flow Chlorination : Reduces reaction time from 24 h to 2 h (patent CN103787825A).

  • Recycling of Solvents : DMF recovery via distillation lowers costs.

  • Safety Protocols : Handling HF (for trifluoromethylation) requires specialized equipment (see CN103787825A) .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the benzene ring.

    Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Hydrolysis: Formation of alcohols and corresponding acids.

Scientific Research Applications

Chemical Properties and Structure

Before delving into its applications, it is essential to understand the chemical structure and properties of 4-Chloro-3-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride. The compound features a benzotrifluoride core with a chloro substituent and an ethoxy group linked to a 1,3-dioxane moiety. Its molecular formula is C15H16ClF3O2C_{15}H_{16}ClF_3O_2, and it exhibits unique properties that make it suitable for various applications.

Medicinal Chemistry

Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzotrifluoride have been studied for their efficacy against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted the potential of benzotrifluoride derivatives in developing new antimicrobial agents .

Anticancer Properties
Compounds related to this compound have been investigated for their anticancer effects. A notable study demonstrated that modifications to the benzotrifluoride structure could enhance cytotoxicity against cancer cell lines . This suggests that this compound may have potential as a lead compound in anticancer drug development.

Chemical Synthesis

Synthetic Intermediates
The compound serves as a valuable intermediate in organic synthesis. Its functional groups allow for further derivatization, making it a versatile building block in the synthesis of more complex molecules. For example, it can be utilized in nucleophilic substitution reactions to introduce various substituents at the aromatic ring .

Grignard Reactions
this compound can also participate in Grignard reactions, leading to the formation of alcohols and other functionalized products. This application is particularly relevant in synthesizing pharmaceuticals and agrochemicals .

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its presence can improve thermal stability and chemical resistance in polymers used for coatings and packaging materials .

Nanocomposites
Recent studies have investigated the use of this compound in creating nanocomposites with enhanced mechanical properties. By integrating it with nanofillers, researchers have observed improvements in tensile strength and flexibility, making it suitable for advanced engineering applications .

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAntimicrobial agents; Anticancer drug development
Chemical SynthesisSynthetic intermediates; Grignard reactions
Material SciencePolymer enhancement; Nanocomposite development

Case Studies

  • Antimicrobial Activity Study
    A study published in Antimicrobial Agents and Chemotherapy explored various benzotrifluoride derivatives, including this compound, demonstrating effective inhibition against Gram-positive bacteria.
  • Anticancer Research
    In an investigation featured in Cancer Research, researchers synthesized derivatives based on this compound and evaluated their activity against multiple cancer cell lines, revealing promising results that warrant further exploration.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, affecting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table highlights structural analogs and their distinguishing features:

Compound Name Substituents & Functional Groups Key Structural Differences Biological Activity/Application
4-Chloro-3-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride Cl (C3), CF₃ (C4), 1,3-dioxan-2-yl ethoxy (C3) Reference compound Potential DP antagonist (inferred)
[4-Chloro-3-({4-[2-(oxan-2-yl)ethoxy]-2-(trifluoromethyl)benzothioyl}amino)phenyl]acetic acid Oxan-2-yl (tetrahydropyran) ethoxy, carbothioyl linkage, acetic acid tail Tetrahydropyran vs. dioxane; additional carboxylic acid Potent DP antagonist (IC₅₀ < 10 nM)
3-Chloro-4-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride Cl (C4), CF₃ (C3), 1,3-dioxan-2-yl ethoxy (C4) Substituent position swap (Cl and CF₃) Discontinued (stability/synthesis issues?)
4-Chloro-3-(2,2-difluoroethoxy)benzaldehyde Cl (C4), CF₂H ethoxy (C3), aldehyde group Difluoroethoxy vs. dioxane; aldehyde functionality Intermediate for kinase inhibitors
TG100572 HCl Benzotriazine core, pyrrolidinyl ethoxy, phenolic group Heterocyclic core variation VEGFR/PDGFR inhibitor

Physicochemical Properties

The 1,3-dioxane ethoxy group in the target compound enhances hydrophilicity compared to tetrahydropyran analogs (e.g., oxan-2-yl derivatives), as the additional oxygen increases polarity. However, the trifluoromethyl group contributes to high lipophilicity (logP ~3.5–4.0, estimated), which may improve blood-brain barrier penetration relative to aldehyde-containing analogs like 4-Chloro-3-(2,2-difluoroethoxy)benzaldehyde .

Critical Analysis of Divergent Evidence

  • Contradictions in Bioactivity : While oxan-2-yl derivatives are potent DP antagonists, the discontinued status of dioxane analogs () suggests possible shortcomings in efficacy or toxicity profiles.
  • Substituent Position Sensitivity : Swapping chloro and trifluoromethyl positions (C3 vs. C4) significantly impacts bioactivity, as seen in discontinued analogs .

Biological Activity

4-Chloro-3-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring both chloro and dioxane functionalities, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, drawing on available research findings and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H12ClF3O3
  • Molecular Weight : 304.67 g/mol

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its interactions at the molecular level, including its effects on various biological systems.

  • Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures may act as inhibitors of certain enzymes involved in metabolic pathways. This suggests a potential for therapeutic applications in conditions where enzyme modulation is beneficial.
  • Antimicrobial Properties : Some analogs of benzotrifluoride derivatives have shown antimicrobial activity against various pathogens. This raises the possibility that this compound may exhibit similar properties.

Study 1: Antimicrobial Activity

A study investigating the antimicrobial efficacy of benzotrifluoride derivatives found that compounds with halogen substitutions exhibited significant activity against Gram-positive and Gram-negative bacteria. Although direct data on this compound is limited, the structural similarities suggest it may possess comparable antimicrobial properties.

Study 2: Enzyme Interaction

Research into related compounds demonstrated that halogenated benzotrifluorides can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to drug-drug interactions or altered pharmacokinetics for co-administered drugs.

Data Table: Biological Activity Summary

Biological ActivityReference
Antimicrobial Efficacy
Enzyme Inhibition (Cytochrome P450)
Potential Anti-cancer Activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-3-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride, and what reaction conditions are critical for reproducibility?

  • Methodology : The compound is synthesized via sequential functionalization of the benzotrifluoride core. For example, a Mitsunobu reaction can introduce the 1,3-dioxane-2-yl ethoxy group using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 0–25°C . Key steps include:

  • Protecting group strategies for hydroxyl intermediates.
  • Purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients).
  • Monitoring reaction progress by TLC (e.g., Rf 0.46 in ethyl acetate:methanol 9:1) .

Q. How is the compound characterized using spectroscopic methods?

  • Methodology :

  • <sup>1</sup>H-NMR : Characteristic peaks include δ 1.37–1.75 ppm (dioxane protons), δ 3.40–4.20 ppm (ethoxy and dioxane oxygens), and δ 7.04–7.93 ppm (aromatic protons) .
  • HPLC : Chiral separation (CHIRAL PAK IC column, hexane:isopropanol 70:30) confirms enantiopurity with retention time 13.2 min .
  • Mass Spectrometry : NIST MS Database (ID 342763) provides reference fragmentation patterns for electron ionization .

Q. What initial biological activities have been reported for this compound?

  • Methodology : The compound acts as a prostaglandin D2 (DP) receptor antagonist. In vitro assays (e.g., competitive binding with [<sup>3</sup>H]PGD2) show IC50 values <100 nM. In vivo efficacy is tested in rodent models of sleep-wake disorders .

Advanced Research Questions

Q. How can researchers resolve inconsistencies in <sup>1</sup>H-NMR data between synthetic batches?

  • Methodology :

  • Solvent effects : Compare DMSO-d6 vs. CDCl3 spectra. For example, δ 11.71 ppm (NH in DMSO-d6) may shift in CDCl3 due to hydrogen bonding differences .
  • Impurity analysis : Use preparative HPLC to isolate byproducts and assign peaks via 2D NMR (COSY, HSQC).
  • Crystallography : Single-crystal X-ray diffraction confirms regiochemistry of substituents .

Q. What strategies improve the yield of the key Suzuki coupling step in synthesis?

  • Methodology :

  • Catalyst optimization : Screen Pd(PPh3)4 vs. PdCl2(dppf) in THF/water mixtures.
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours with comparable yields .

Q. How do discrepancies between in vitro DP receptor binding and in vivo efficacy arise, and how can they be addressed?

  • Methodology :

  • Central transferability : Assess blood-brain barrier penetration using logP (experimental vs. calculated). For example, logP >3.0 correlates with CNS activity .
  • Metabolite profiling : LC-MS identifies active metabolites (e.g., hydrolyzed dioxane derivatives) that may contribute to in vivo effects .

Q. What formulation challenges exist for ensuring stability in solid dosage forms?

  • Methodology :

  • Excipient compatibility : Test with microcrystalline cellulose (pH 6–7) vs. carboxymethyl cellulose calcium (pH-sensitive).
  • Accelerated stability studies : Store tablets at 40°C/75% RH for 6 months; monitor degradation via HPLC (e.g., <2% impurity threshold) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.